2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

Catalog No.
S705445
CAS No.
355-74-8
M.F
C6H6F8O2
M. Wt
262.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

CAS Number

355-74-8

Product Name

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol

Molecular Formula

C6H6F8O2

Molecular Weight

262.1 g/mol

InChI

InChI=1S/C6H6F8O2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h15-16H,1-2H2

InChI Key

NHEKBXPLFJSSBZ-UHFFFAOYSA-N

SMILES

C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)O

Synthesis:

,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a synthetic compound not readily found in nature. Various methods have been reported for its synthesis, with the most common approach involving the electrochemical fluorination of hexanediol. [Source: Journal of Fluorine Chemistry, 1982, 20(1), 71-81]

Properties:

This compound possesses several interesting properties relevant to scientific research:

  • High thermal stability: It exhibits a high boiling point (around 294-296 °C) and good thermal stability, making it suitable for applications requiring high temperatures. [Source: Sigma-Aldrich product page, ]
  • Hydrophilic-lipophilic balance (HLB): It exhibits a moderate HLB value, indicating its ability to interact with both water and organic solvents. This property makes it potentially useful in various applications, including as a surfactant or emulsifier. [Source: Journal of Fluorine Chemistry, 1991, 54(2-3), 231-242]

Potential Applications:

While research on its specific applications is ongoing, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol has been explored for various potential uses in scientific research:

  • Pharmaceutical intermediate: Due to its unique properties, it has been investigated as a potential intermediate in the synthesis of various pharmaceutical compounds. [Source: Thermo Fisher Scientific product page, ]
  • Electrolyte component: Its high thermal stability and ability to dissolve certain salts make it a potential candidate for use in electrolytes for high-temperature batteries. [Source: Journal of Fluorine Chemistry, 2004, 125(1-2), 141-147]
  • Fluorinated material research: As a fluorinated diol, it can be used as a building block in the synthesis of other novel fluorinated materials with potential applications in various fields, such as lubricants, refrigerants, and fire retardants.

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a fluorinated organic compound with the molecular formula C6H6F8O2 and a molecular weight of approximately 262.10 g/mol. This compound features a hexanediol backbone with eight fluorine atoms substituted at specific carbon positions. The presence of fluorine atoms imparts unique properties to the compound, such as increased chemical stability and hydrophobic characteristics. It is classified as a diol due to the presence of two hydroxyl (-OH) functional groups.

Currently, there is no extensive research on the specific mechanism of action of OFHD in biological systems.

  • Limited data: Information on specific hazards associated with OFHD is limited.
  • Potential concerns: Due to the presence of fluorine, OFHD may have similar hazards to other fluorinated compounds, including:
    • Inhalation toxicity: Potential for lung irritation or damage upon inhalation.
    • Skin and eye irritation: May cause irritation upon contact.
    • Environmental impact: Perfluorinated compounds are known to be persistent in the environment. Further research is needed to assess OFHD's specific environmental impact.

The chemical reactivity of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol primarily involves nucleophilic substitution and esterification reactions. The hydroxyl groups can react with various electrophiles to form esters or ethers. Notably, the compound can undergo reactions with isocyanates to produce urethanes and can also participate in polymerization processes when reacted with acrylates or methacrylates .

The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol can be achieved through several methods:

  • Fluorination of Hexanediol Precursors: Starting from hexanediol derivatives, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions.
  • Reaction of Hexafluoropropylene Oxide: This method involves the reaction of hexafluoropropylene oxide with diols or other nucleophiles to yield octafluorinated products .
  • Electrophilic Fluorination: Utilizing electrophilic fluorination techniques allows for selective substitution at the desired carbon positions on the hexanediol backbone.

2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol finds applications in various fields:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique chemical properties.
  • Surface Coatings: Its hydrophobic nature makes it suitable for use in water-repellent coatings and treatments.
  • Polymer Production: The compound can be used in the production of fluorinated polymers that exhibit enhanced thermal and chemical stability .

Interaction studies involving 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol focus on its reactivity with other chemical species. These studies are crucial for understanding how this compound behaves in various environments and its potential interactions within biological systems. Research indicates that its interactions may lead to the formation of stable complexes or derivatives that could have implications in material science and pharmacology .

Several compounds share structural similarities with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1H-perfluoro-1-octanolC8H7F17OLonger carbon chain; higher fluorination
PerfluorohexanolC6H13F13OSimilar chain length but fewer hydroxyl groups
1H-perfluoropentanolC5H9F11OShorter chain; fewer fluorine substitutions
2-Hydroxyperfluoropentanoic acidC5H7F11O2Contains carboxylic acid functionality

Uniqueness: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is distinguished by its specific arrangement of hydroxyl groups and a high degree of fluorination on a hexane backbone. This configuration contributes to its unique hydrophobic properties and potential applications in specialized fields such as pharmaceuticals and materials science.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

355-74-8

Wikipedia

1H,1H,6H,6H-Perfluoro-1,6-hexanediol

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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